molecular formula C18H19FN2O3S2 B2664319 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1207052-87-6

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2664319
CAS No.: 1207052-87-6
M. Wt: 394.48
InChI Key: WMFRKEWAMZTXRU-UHFFFAOYSA-N
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Description

“N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide” is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a fluorophenyl group and an isothiazolidinyl moiety, which are known to impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the isothiazolidinyl moiety: This can be achieved through the reaction of a suitable precursor with sulfur and an oxidizing agent.

    Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorophenyl thiol reacts with an appropriate electrophile.

    Coupling of the two moieties: The final step involves coupling the isothiazolidinyl and fluorophenyl groups through an acetamide linkage, typically using amide bond-forming reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the isothiazolidinyl moiety.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nitrating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

Biology

In biological research, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications as an intermediate in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide” would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide
  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-thioacetamide

Uniqueness

The unique combination of the isothiazolidinyl and fluorophenyl groups in “N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-((4-fluorophenyl)thio)acetamide” may impart distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness could be leveraged in the design of new molecules with enhanced properties for specific applications.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S2/c1-13-3-6-15(21-9-2-10-26(21,23)24)11-17(13)20-18(22)12-25-16-7-4-14(19)5-8-16/h3-8,11H,2,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFRKEWAMZTXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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